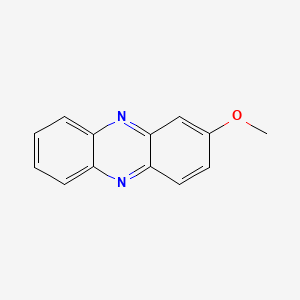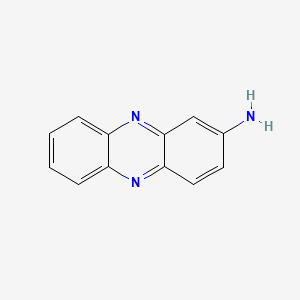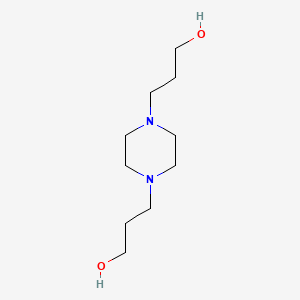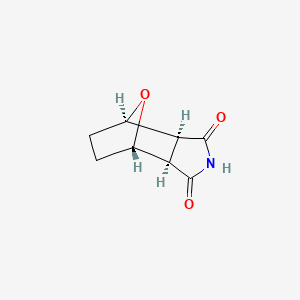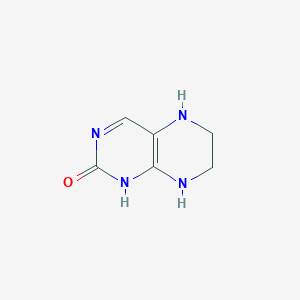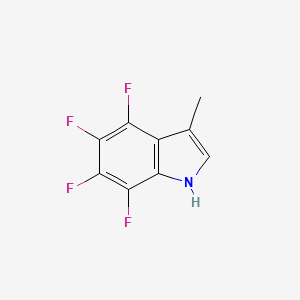
4,5,6,7-tetrafluoro-3-methyl-1H-indole
Descripción general
Descripción
4,5,6,7-tetrafluoro-3-methyl-1H-indole is a fluorinated indole derivative. Indole derivatives are significant in various fields due to their biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-tetrafluoro-3-methyl-1H-indole typically involves the reaction of 2,3,4,5,6-pentafluoroacetophenone with hydrazine. This reaction forms a hydrazone intermediate, which then undergoes cyclization to produce the desired indole derivative . The reaction conditions often include the use of methanesulfonic acid as a catalyst under reflux in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Análisis De Reacciones Químicas
Types of Reactions
4,5,6,7-tetrafluoro-3-methyl-1H-indole can undergo various chemical reactions, including:
Electrophilic substitution: Due to the electron-rich nature of the indole ring, it readily undergoes electrophilic substitution reactions.
Nucleophilic substitution: The presence of fluorine atoms can make certain positions on the ring more susceptible to nucleophilic attack.
Common Reagents and Conditions
Electrophilic substitution: Common reagents include halogens, nitrating agents, and sulfonating agents.
Nucleophilic substitution: Reagents such as amines or thiols can be used under basic conditions to replace fluorine atoms.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution with bromine can yield brominated indole derivatives, while nucleophilic substitution with an amine can produce amino-substituted indoles .
Aplicaciones Científicas De Investigación
4,5,6,7-tetrafluoro-3-methyl-1H-indole has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4,5,6,7-tetrafluoro-3-methyl-1H-indole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces . The presence of fluorine atoms can enhance these interactions by increasing the compound’s lipophilicity and stability .
Comparación Con Compuestos Similares
Similar Compounds
4,5,6,7-tetrafluoro-1H-indole: Similar in structure but lacks the methyl group at the 3-position.
3-methyl-1H-indole: Similar in structure but lacks the fluorine atoms.
4,5,6,7-tetrafluoro-3-(trifluoromethyl)-1H-indazole: Contains a trifluoromethyl group instead of a methyl group.
Uniqueness
4,5,6,7-tetrafluoro-3-methyl-1H-indole is unique due to the combination of fluorine atoms and a methyl group on the indole ring. This combination can enhance the compound’s chemical stability, lipophilicity, and potential biological activity compared to its non-fluorinated or differently substituted counterparts .
Propiedades
IUPAC Name |
4,5,6,7-tetrafluoro-3-methyl-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F4N/c1-3-2-14-9-4(3)5(10)6(11)7(12)8(9)13/h2,14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMMPXYIWWNSUFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=C1C(=C(C(=C2F)F)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30575059 | |
| Record name | 4,5,6,7-Tetrafluoro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28834-98-2 | |
| Record name | 4,5,6,7-Tetrafluoro-3-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30575059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


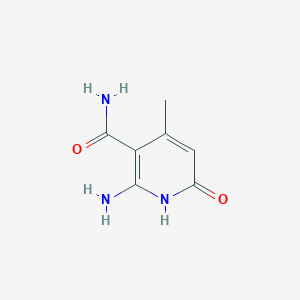
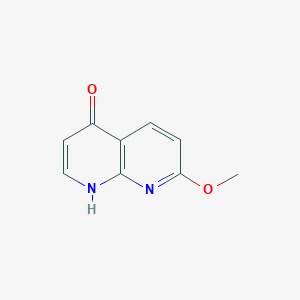
![5H-tetrazolo[5,1-a]isoindole](/img/structure/B3350516.png)
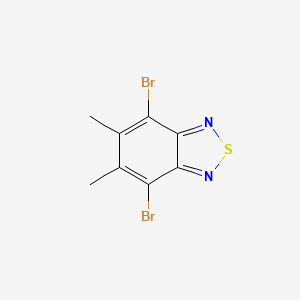
![5,6,7,8,9,10-Hexahydrocycloocta[b]pyridine](/img/structure/B3350533.png)
![3-Methyl-6,7-dihydro-5h-cyclopenta[b]pyridine](/img/structure/B3350536.png)
